molecular formula C17H13FN2O2 B2480628 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide CAS No. 955732-49-7

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2480628
CAS No.: 955732-49-7
M. Wt: 296.301
InChI Key: JYRLDLGEDIAMBY-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide is a chemical compound offered for research and development purposes. As part of the oxazole-carboxamide family, this structural motif is of significant interest in medicinal chemistry and agrochemical research . Oxazole carboxamides have been explored for their potential as herbicide agents . In medicinal chemistry, similar compounds have been designed and synthesized as inhibitors of biologically relevant enzymes, such as acid ceramidase, making them useful pharmacological tools for investigating therapeutic strategies in various disease models . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers are responsible for confirming the compound's identity and purity prior to use.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-20(14-5-3-2-4-6-14)17(21)16-19-11-15(22-16)12-7-9-13(18)10-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRLDLGEDIAMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzoyl chloride with N-methyl-N-phenylglycine in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity. For instance, derivatives of similar oxazole compounds have shown promising results against lung cancer (A549) cells, with some modifications leading to enhanced efficacy by up to 276-fold compared to less optimized structures .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties . In vitro studies suggest that it may inhibit specific enzymes involved in neurodegenerative diseases, making it a candidate for treating conditions such as Alzheimer's disease. Its ability to engage with human neuroblastoma SH-SY5Y cells indicates potential therapeutic implications in neurobiology .

Pharmacological Tool

As a pharmacological tool, 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide serves in biochemical research to explore the mechanisms of action of various signaling pathways. It has been identified as a potent inhibitor of adenylate cyclase (AC), which is crucial in the regulation of intracellular signaling cascades related to sphingolipid-mediated disorders .

Case Studies

StudyObjectiveFindings
Biological Evaluation Assess anticancer activitySignificant antiproliferative effects on A549 cells; structural modifications led to increased potency .
Neuroprotective Studies Investigate neuroprotective effectsShowed inhibition of enzymes linked to neurodegeneration; potential application in Alzheimer's treatment .
Pharmacological Research Explore AC inhibitionIdentified as a potent AC inhibitor; useful for studying sphingolipid-mediated disorders .

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound for further research and development.

Biological Activity

5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which contributes to its biological activity. The fluorophenyl group enhances its lipophilicity and may influence receptor interactions. The general structure is represented as follows:

C16H16FN2O2\text{C}_{16}\text{H}_{16}\text{F}\text{N}_2\text{O}_2

Research indicates that 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been identified as a potent inhibitor of human acid ceramidase (hAC), which plays a crucial role in sphingolipid metabolism. Inhibition of hAC can lead to alterations in cellular signaling pathways associated with various diseases, including neurodegenerative disorders and cancer .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cells. The IC50 values observed in these studies suggest that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

In addition to its anticancer properties, 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide has been evaluated for neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration, potentially through the modulation of sphingolipid metabolism . This property positions it as a candidate for further development in treating Alzheimer's disease and other neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the oxazole ring and the phenyl substituents significantly affect biological activity. For example:

Compound VariantActivity (IC50)Notes
5-(4-Fluorophenyl)-N-methyl-N-phenyl0.5 µM (neuroblastoma)Potent hAC inhibitor
5-(4-Chlorophenyl)-N-methyl-N-phenyl1.0 µMReduced potency compared to fluorine variant
5-(Phenyl)-N-methyl-N-phenyl2.0 µMSignificantly less active

These findings suggest that the presence and position of electron-withdrawing groups like fluorine can enhance the compound's interaction with target enzymes .

Case Studies

Case Study 1: Neuroblastoma Treatment
A study conducted on SH-SY5Y cells treated with the compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.5 µM. The mechanism was attributed to increased apoptosis rates and altered sphingolipid metabolism .

Case Study 2: Breast Cancer Models
In MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant growth inhibition. The study highlighted its potential as a therapeutic agent targeting estrogen receptor-positive breast cancer .

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